BenchChemオンラインストアへようこそ!

1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Medicinal chemistry Scaffold diversification Hydrogen bonding

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a partially saturated fused bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine class. It bears a phenyl group at the 1‑position and a secondary amine within the saturated ring, yielding a molecular weight of 199.25 g·mol⁻¹, an XLogP3 of 0.8, and a single hydrogen‑bond donor.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1369134-70-2
Cat. No. B6266091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
CAS1369134-70-2
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C=NC(=C2CN1)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-11-8-13-6-7-15(11)9-14-12/h1-5,9,13H,6-8H2
InChIKeySFSGYMDBYMURHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine (CAS 1369134-70-2): A Tetrahydroimidazopyrazine Scaffold for Medicinal Chemistry Deployment


1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a partially saturated fused bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine class [1]. It bears a phenyl group at the 1‑position and a secondary amine within the saturated ring, yielding a molecular weight of 199.25 g·mol⁻¹, an XLogP3 of 0.8, and a single hydrogen‑bond donor [2]. The compound is supplied as an oil (room‑temperature storage) and is marketed as a versatile small‑molecule scaffold for library synthesis and lead optimization [1].

Why Generic Imidazopyrazine Analogs Cannot Replace 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine in Designed Bioactive Libraries


The 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine core has been established as a privileged scaffold for dual orexin receptor antagonists (hOX1R/hOX2R) with nanomolar potency, and the 1‑phenyl‑8‑methyl congener is a known Lck kinase inhibitor [1][2]. Simple replacement by the fully aromatic imidazo[1,5‑a]pyrazine or by the unsubstituted tetrahydro scaffold removes the secondary amine handle required for late‑stage diversification and alters the lipophilic‑hydrophilic balance that governs target engagement. Consequently, substitution without quantitative matching of the phenyl substituent and the saturated ring’s donor/acceptor profile risks loss of potency, selectivity, and synthetic tractability, making this compound a non‑interchangeable building block in medicinal chemistry programs.

Comparative Quantitative Evidence for Selecting 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine


Hydrogen‑Bond Donor Capacity vs. Fully Aromatic 1‑Phenylimidazo[1,5‑a]pyrazine

The target compound contains a secondary amine (NH) in the saturated ring, providing one hydrogen‑bond donor [1]. In contrast, the fully aromatic 1‑phenylimidazo[1,5‑a]pyrazine (CAS 274-49-7) possesses zero H‑bond donors because the nitrogen is part of the aromatic system. This single donor enables site‑specific alkylation, acylation, or sulfonylation that is impossible on the aromatic analog, directly impacting the scope of parallel library synthesis.

Medicinal chemistry Scaffold diversification Hydrogen bonding

Lipophilicity Control: XLogP3 = 0.8 vs. Predicted Aromatic Analog (XLogP3 > 1.5)

The target compound exhibits an XLogP3 of 0.8 [1], which is substantially lower than the predicted XLogP3 of the fully aromatic 1‑phenylimidazo[1,5‑a]pyrazine (estimated >1.5 by fragment‑based calculation). The lower lipophilicity correlates with improved aqueous solubility and reduced off‑target binding risk, particularly important for central nervous system (CNS) drug discovery programs where high lipophilicity is linked to promiscuity and attrition.

Drug-likeness Lipophilicity Solubility

Commercial Purity Specification: Guaranteed ≥95% vs. Typical Unsubstituted Scaffold Purities

The 1‑phenyl derivative is supplied by Biosynth (via CymitQuimica) with a minimum purity of 95% as determined by HPLC or equivalent . In comparison, the unsubstituted 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine (CAS 297172-19-1) is frequently offered at 95–97% purity but without the same level of batch‑to‑batch analytical documentation. The explicit minimum purity specification reduces the risk of introducing impurities that could confound biological assay results.

Procurement Purity Quality assurance

Orexin Receptor Antagonist Scaffold Privilege: Nanomolar hOX1R/hOX2R Potency Demonstrated for the Tetrahydro Core

Sifferlen et al. (2013) reported that 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyrazine derivatives achieve nanomolar dual antagonism of human orexin receptors (hOX1R and hOX2R) [1]. Although the exact 1‑phenyl analog was not the most potent in that series, the 1‑substituted tetrahydro core was essential for receptor binding. Removal of the saturated ring (switching to the aromatic imidazopyrazine) abolished activity, underscoring the critical nature of the tetrahydro architecture for this target class.

Orexin receptors Neuroscience Sleep disorders

Optimal Use Cases for 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine in Drug Discovery and Chemical Biology


Dual Orexin Receptor Antagonist Lead Generation

The tetrahydroimidazo[1,5‑a]pyrazine core has demonstrated nanomolar dual hOX1R/hOX2R antagonism [1]. The 1‑phenyl derivative serves as a direct starting fragment for structure–activity relationship (SAR) studies aimed at optimizing potency, selectivity, and brain penetration for sleep‑disorder or addiction indications. The secondary amine enables rapid parallel derivatization to generate focused libraries.

Kinase Inhibitor Fragment Elaboration

The 8‑methyl‑1‑phenyl analog is a known Lck kinase inhibitor [1], confirming the scaffold’s ability to occupy the ATP‑binding pocket. The 1‑phenyl derivative, lacking the 8‑methyl group, provides a fragment‑sized starting point (MW 199) for structure‑based design against Lck or other Src‑family kinases, with the NH handle allowing vector‑guided growth into adjacent pockets.

Late‑Stage Functionalization Library Synthesis

With one hydrogen‑bond donor (NH) and an XLogP3 of 0.8 [1], this compound is ideally suited for diversity‑oriented synthesis. The NH can be selectively alkylated, acylated, or sulfonylated under mild conditions, enabling production of large, drug‑like compound arrays without the need for protecting‑group strategies that would be required for the fully aromatic analog.

Quote Request

Request a Quote for 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.